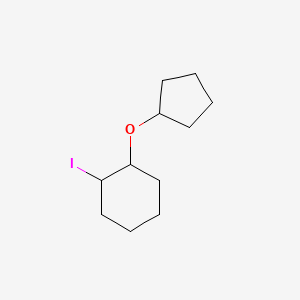
1-(Cyclopentyloxy)-2-iodocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclopentyloxy group
Vorbereitungsmethoden
The synthesis of 1-(Cyclopentyloxy)-2-iodocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and cyclopentanol as the primary starting materials.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyloxy group through a reaction with an appropriate alkylating agent.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(Cyclopentyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclohexanone derivatives or reduction to form cyclohexane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentyloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclohexane involves its interaction with specific molecular targets. The iodine atom and cyclopentyloxy group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action include:
Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.
Modulation of Pathways: It can modulate biochemical pathways by influencing the activity of key enzymes or proteins.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:
1-(Cyclopentyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine.
1-(Cyclopentyloxy)-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-(Cyclopentyloxy)-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C11H19IO |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
1-cyclopentyloxy-2-iodocyclohexane |
InChI |
InChI=1S/C11H19IO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
TVAKPWUIIXFZRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2CCCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

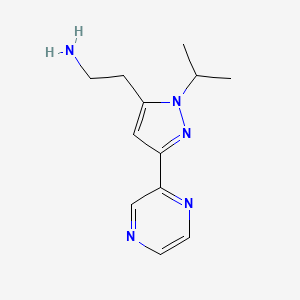
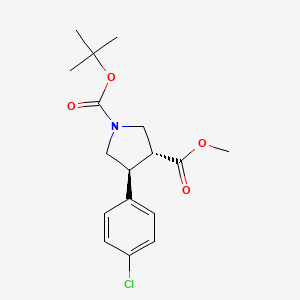
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
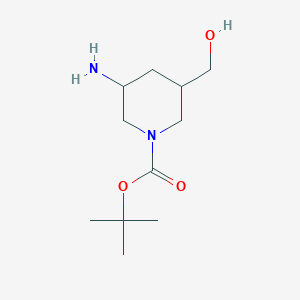

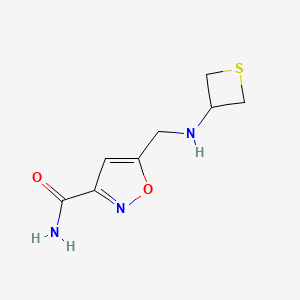
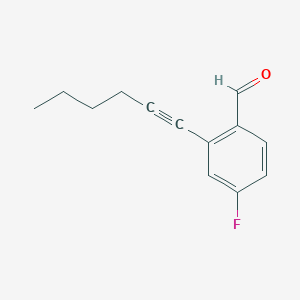
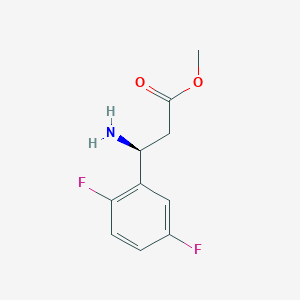
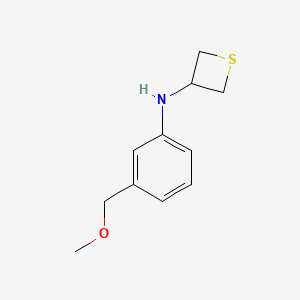
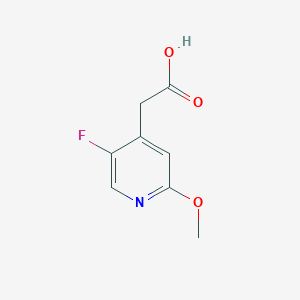
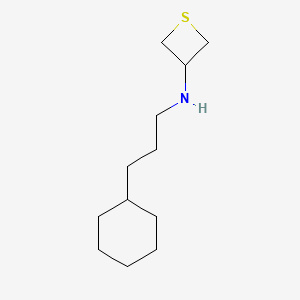
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
